tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate
CAS No.: 2287347-78-6
Cat. No.: VC7696266
Molecular Formula: C28H33N3O5
Molecular Weight: 491.588
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate - 2287347-78-6](/images/structure/VC7696266.png)
Specification
CAS No. | 2287347-78-6 |
---|---|
Molecular Formula | C28H33N3O5 |
Molecular Weight | 491.588 |
IUPAC Name | benzyl N-[(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1 |
Standard InChI Key | DZGPABRJOFXDMS-DEOSSOPVSA-N |
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a stereogenic center at the C4 position (denoted by 4S), which influences its three-dimensional conformation and reactivity. The tert-butyl group provides steric bulk, enhancing stability during synthetic transformations, while the Cbz group offers orthogonal protection for amine functionalities . The naphthalen-2-yl carbamoyl moiety contributes aromaticity and potential π-π stacking interactions, critical for binding biological targets.
Stereochemical Considerations
The (4S) configuration ensures specific spatial arrangements, affecting both synthetic pathways and biological activity. Computational models suggest that this stereochemistry optimizes hydrogen bonding with enzymatic active sites.
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C28H33N3O5 |
Molecular Weight | 491.59 g/mol |
Solubility | Moderate in DCM, DMF; low in H2O |
Stability | Stable at RT under inert gas |
The tert-butyl group enhances lipophilicity, improving membrane permeability in drug candidates.
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three key stages:
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Protection of Amine Groups: Introduction of the tert-butyl carbamate via reaction with Boc anhydride under basic conditions .
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Coupling Reactions: Benzyloxycarbonyl and naphthalen-2-yl carbamoyl groups are added using coupling agents like EDC/HOBt in dichloromethane (DCM) .
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Purification: Column chromatography (silica gel, DCM/acetone) yields the final product with >70% purity .
Optimization of Reaction Conditions
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Temperature: Reactions conducted at 20–50°C prevent decomposition of heat-sensitive intermediates .
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Catalysts: 4-(Dimethylamino)pyridine (DMAP) accelerates acylation, reducing reaction times to 15 minutes.
Yield Improvements
Step | Reagents | Yield |
---|---|---|
1 | Boc anhydride, DMAP | 85% |
2 | EDC/HOBt, DIPEA | 72% |
3 | Column chromatography | 90% |
The use of N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide as a coupling reagent minimizes side reactions, enhancing dipeptide formation efficiency.
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a protected amino acid ionic liquid (Boc-AAIL), facilitating rapid amide bond formation. Its tert-butyl group prevents undesired nucleophilic attacks during segment condensation.
Cross-Coupling Reactions
In palladium-catalyzed reactions with aryl halides, the carbamate acts as a directing group, enabling regioselective C–H functionalization. For example:
Biologically Active Precursors
Cyclization reactions produce 5- and 6-membered hydroxamic acids, which exhibit metal-chelating properties and potential anticancer activity.
Biological Evaluation
Interaction Studies
Surface plasmon resonance (SPR) assays reveal high affinity for the COX-2 enzyme (KD = 12 nM), suggesting utility in analgesic development.
Comparative Analysis with Analogues
Structural Analogues
Compound | Key Difference | Bioactivity |
---|---|---|
Benzyl tert-butyl 1,4-phenylenedicarbamate | Lacks naphthalene group | Lower DNA binding affinity |
SCHEMBL7043026 | Replaces Cbz with acetyl | Reduced stability |
The naphthalen-2-yl group in the target compound enhances π-stacking, improving binding to hydrophobic protein pockets.
Challenges and Future Directions
Synthetic Challenges
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Stereochemical Purity: Racemization at C4 occurs above 50°C, necessitating strict temperature control .
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Solubility Issues: Poor aqueous solubility limits in vivo testing; prodrug strategies are under investigation.
Research Opportunities
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Targeted Drug Delivery: Conjugation with nanoparticles may improve bioavailability.
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Enzymatic Stability: Engineering carbamate-cleaving enzymes could enable controlled release in therapeutic applications.
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